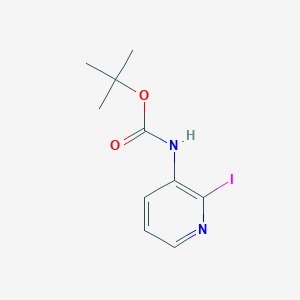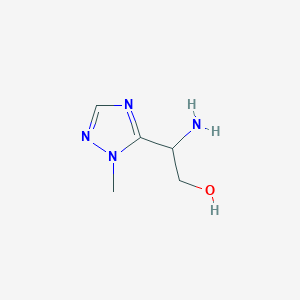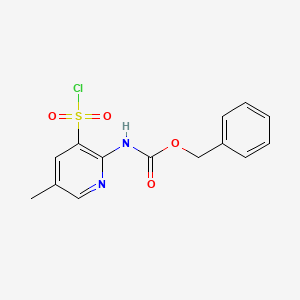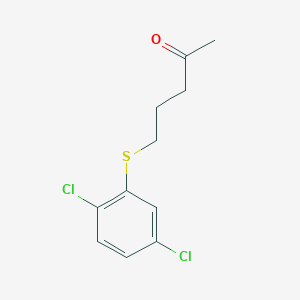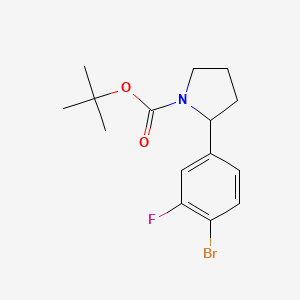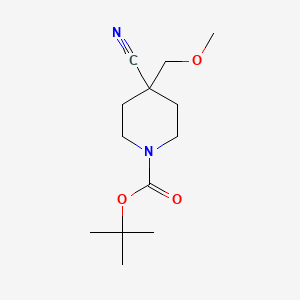
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene typically involves the following steps:
Alkylation: The cyclopentyloxy group can be introduced via an alkylation reaction using cyclopentanol and an appropriate alkylating agent.
Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a cyclopentyloxyethyl-methylbenzene derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products:
- Substitution reactions yield hydroxyl or amine derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the removal of the bromine atom.
Applications De Recherche Scientifique
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and cyclopentyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity and pathways.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-1-(cyclopentyloxy)ethyl)-2-methylbenzene: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromo-1-(cyclohexyloxy)ethyl)-2-methylbenzene: Similar structure with a cyclohexyloxy group instead of cyclopentyloxy.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene: Similar structure with the methyl group in a different position on the benzene ring.
Uniqueness: 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-2-methylbenzene is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H19BrO |
|---|---|
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
1-(2-bromo-1-cyclopentyloxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-11-6-2-5-9-13(11)14(10-15)16-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 |
Clé InChI |
ZFQARLKDSHSAAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CBr)OC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


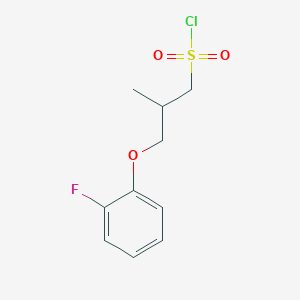

![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
![1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)

